molecular formula C19H16BrNO4S B11116664 Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11116664
M. Wt: 434.3 g/mol
InChI Key: WCVSMICLUQCPFA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylthiophene derivative, followed by the introduction of the furan moiety through a carbonylation reaction. The final step involves esterification to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate
  • Ethyl 4-(4-fluorophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C19H16BrNO4S

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H16BrNO4S/c1-3-24-19(23)16-15(12-4-6-13(20)7-5-12)10-26-18(16)21-17(22)14-8-9-25-11(14)2/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

WCVSMICLUQCPFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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